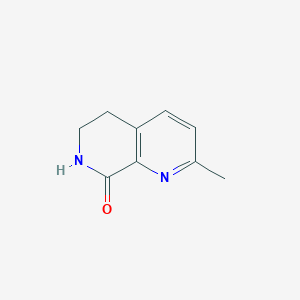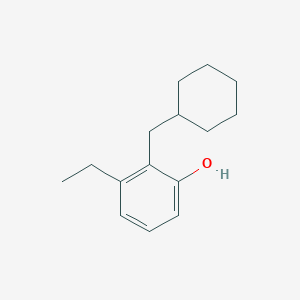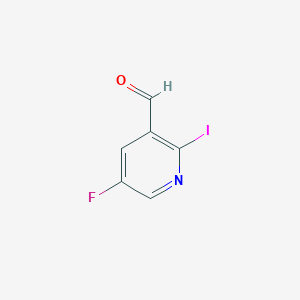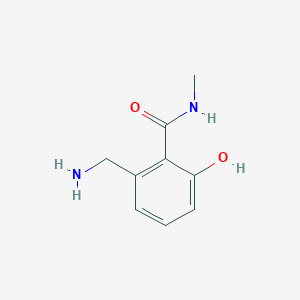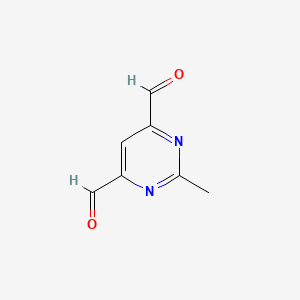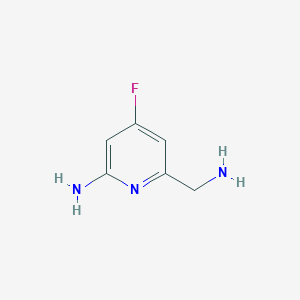
Dimethyl 6-(chlorosulfonyl)pyridine-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 6-(chlorosulfonyl)pyridine-2,4-dicarboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chlorosulfonyl group attached to the pyridine ring, along with two ester groups at the 2 and 4 positions. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 6-(chlorosulfonyl)pyridine-2,4-dicarboxylate typically involves the chlorosulfonation of dimethyl pyridine-2,4-dicarboxylate. The reaction is carried out by treating dimethyl pyridine-2,4-dicarboxylate with chlorosulfonic acid under controlled conditions. The reaction is usually performed at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, concentration, and reaction time to achieve optimal yields and purity.
化学反応の分析
Types of Reactions
Dimethyl 6-(chlorosulfonyl)pyridine-2,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thiols.
Reduction Reactions: Products include reduced pyridine derivatives.
Oxidation Reactions: Products include sulfonic acids.
科学的研究の応用
Dimethyl 6-(chlorosulfonyl)pyridine-2,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals and dyes.
作用機序
The mechanism of action of dimethyl 6-(chlorosulfonyl)pyridine-2,4-dicarboxylate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form different derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
類似化合物との比較
Similar Compounds
Dimethyl pyridine-2,4-dicarboxylate: Lacks the chlorosulfonyl group and has different reactivity.
Dimethyl 2,6-pyridinedicarboxylate: Similar structure but different substitution pattern.
Dimethyl 4-chloropyridine-2,6-dicarboxylate: Different position of the chlorosulfonyl group.
Uniqueness
Dimethyl 6-(chlorosulfonyl)pyridine-2,4-dicarboxylate is unique due to the presence of the chlorosulfonyl group at the 6-position, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution reactions.
特性
分子式 |
C9H8ClNO6S |
|---|---|
分子量 |
293.68 g/mol |
IUPAC名 |
dimethyl 6-chlorosulfonylpyridine-2,4-dicarboxylate |
InChI |
InChI=1S/C9H8ClNO6S/c1-16-8(12)5-3-6(9(13)17-2)11-7(4-5)18(10,14)15/h3-4H,1-2H3 |
InChIキー |
CTFPPJQHHPOXQN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=NC(=C1)S(=O)(=O)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B14848607.png)

